Anomalous Two-Electron Transfer in Electrochemical Dehalogenation
In controlled-potential macrocoulometry during electroreduction and reoxidation, all monohalogenated 9,10-dihydroxyanthracenes undergo a clean two-electron per molecule transfer, with the sole exception of the 1-iodo-derivative. The 1-iodo compound yields anomalous coulometric results directly attributable to partial dehalogenation occurring during the electrolytic reduction/oxidation cycle [1].
| Evidence Dimension | Electron transfer per molecule during electroreduction/reoxidation |
|---|---|
| Target Compound Data | Anomalous; partial dehalogenation observed |
| Comparator Or Baseline | 1-bromo, 1-chloro, and other monohalogenated 9,10-dihydroxyanthracenes: 2 electrons per molecule |
| Quantified Difference | Qualitative deviation from 2e- transfer behavior; dehalogenation occurs for 1-iodo only |
| Conditions | Controlled-potential macrocoulometry in 0.1 N-NaOH in 50% EtOH–H2O |
Why This Matters
This unique dehalogenation behavior precludes the use of 1-iodoanthraquinone in electrochemical systems requiring stable, reversible two-electron redox cycling, thereby differentiating it for applications where in situ halide release is desirable (e.g., redox-mediated halogenation).
- [1] Mooney, B., & Stonehill, H. I. (1967). The polarography and coulometry of the electro-oxidation of monohalogenated 9,10-dihydroxyanthracenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1-7. doi:10.1039/J19670000001 View Source
